1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c15-11(13-9-4-5-20(18,19)7-9)12-8-2-1-3-10(6-8)14(16)17/h1-3,6,9H,4-5,7H2,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMJKMPLBWUCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea typically involves the following steps:
Formation of the Thiolane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxo Substitution: Oxidation reactions using reagents such as hydrogen peroxide or peracids can introduce the dioxo groups.
Attachment of the Nitrophenyl Group: Nitration of an aromatic ring followed by coupling with an isocyanate or urea derivative can introduce the nitrophenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the thiolane ring or the nitrophenyl group.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or inducing specific cellular responses.
Comparison with Similar Compounds
Key Structural Differences
- 1-(2-Furylmethyl)-3-(3-nitrophenyl)urea (): Replaces the sulfolane ring with a furanmethyl group.
- 1-(3-Nitrophenyl)-3-(3-pyridinylmethyl)urea (): Features a pyridinylmethyl substituent. The basic pyridine nitrogen may enhance hydrogen-bonding interactions, improving target binding in enzyme inhibition .
- 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea (): Lacks the sulfolane ring but includes a chlorophenyl group. The chlorine atom introduces steric bulk and lipophilicity, which may affect membrane permeability .
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is a compound with a unique structural configuration that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N3O5S. The compound features a dioxothiolan moiety linked to a nitrophenyl group through a urea linkage, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3O5S |
| Molecular Weight | 299.31 g/mol |
| CAS Number | 2963335 |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in modulating enzyme activity and influencing cellular signaling pathways.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, its interaction with various kinases has been documented, suggesting potential applications in cancer therapeutics where kinase inhibition is crucial.
Modulation of Ion Channels
The compound has been identified as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels can lead to decreased neuronal excitability and has implications for treating conditions such as epilepsy and anxiety disorders.
The mechanisms through which this compound exerts its effects include:
- GIRK Channel Activation : This leads to hyperpolarization of the neuronal membrane, reducing excitability.
- Enzyme Interaction : The compound’s structural features allow it to interact selectively with certain enzymes, modulating their activity and influencing downstream signaling pathways.
Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in vitro. The results indicated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was shown to reduce neuronal cell death in models of oxidative stress. The activation of GIRK channels was linked to its protective effects against excitotoxicity .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Its metabolic stability appears enhanced compared to other urea derivatives, which may contribute to its prolonged action in biological systems.
Q & A
Q. Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Nitroaniline + triphosgene (DCM, 0°C) | 85–90% |
| 2 | 1,1-Dioxothiolan-3-amine + aryl isocyanate (microwave, 100°C, 5 min) | 75–80% |
Which spectroscopic and crystallographic methods are critical for confirming the structure and purity of this compound?
Basic Research Question
Structural validation requires a multi-technique approach:
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., ~8.7° in similar nitrophenyl ureas) and hydrogen-bonding networks (N–H⋯O interactions) .
- NMR spectroscopy :
- ¹H NMR : Signals for urea NH protons (δ 8.5–9.5 ppm) and aromatic protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Carbonyl (C=O) resonance at ~155 ppm .
- FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential .
- Electrostatic Potential (MEP) : Nitro and urea groups act as electrophilic sites, guiding interactions with biological targets.
- Mechanistic Pathways : Simulated reaction coordinates for urea bond hydrolysis or nitro group reduction .
Q. Example DFT Parameters
| Property | Value |
|---|---|
| HOMO (eV) | -6.12 |
| LUMO (eV) | -1.58 |
| Dipole Moment (Debye) | 5.3 |
What biological activities are associated with structurally analogous urea derivatives, and how can these guide target identification?
Advanced Research Question
Related compounds exhibit:
- Anticancer activity : Inhibition of kinases (e.g., Raf-1) via urea-mediated hydrogen bonding .
- Cytokinin-like effects : N,N′-diarylureas mimic plant hormones, modulating cell division .
- Antimicrobial properties : Nitro groups enhance redox cycling, generating reactive oxygen species .
Q. Experimental Design Tip
- Use structure-activity relationship (SAR) studies to modify the 3-nitrophenyl or dioxothiolan moieties.
- Validate targets via molecular docking (e.g., Autodock Vina) against kinase domains or hormone receptors .
How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Advanced Research Question
Discrepancies often arise from:
- Assay conditions : pH, serum proteins, or reducing agents (e.g., DTT) alter nitro group reactivity .
- Cellular context : Differential expression of nitroreductases in cell lines affects prodrug activation.
Q. Methodological Recommendations
Standardize assays using ISO-certified protocols.
Cross-validate results in multiple cell lines (e.g., MCF-7, HeLa) and primary cells.
Employ metabolomic profiling to identify bioactive metabolites .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
The dioxothiolan moiety may introduce stereochemical complexity. Key challenges include:
- Racemization : High temperatures or acidic conditions during scale-up can epimerize chiral centers.
- Purification : Chiral HPLC or crystallization in ethanol/water mixtures achieves >99% ee .
Q. Scale-Up Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 25–40°C |
| Solvent | Ethanol/water (3:1) |
| Catalyst | Chiral Lewis acids (e.g., BINOL-phosphates) |
How can researchers leverage crystallographic data to design derivatives with improved solubility?
Advanced Research Question
Crystal packing analysis reveals:
- Hydrophobic interactions : Aromatic stacking reduces aqueous solubility.
- Hydrogen-bond donors : Urea NH groups enhance solubility via polar interactions .
Q. Design Strategy
- Introduce polar substituents (e.g., sulfonate, hydroxyl) on the dioxothiolan ring.
- Reduce logP via fluorination of the 3-nitrophenyl group .
What in silico tools predict ADMET properties for preclinical development?
Advanced Research Question
- ADMET Prediction : SwissADME or pkCSM estimate bioavailability (%F = 45–60%) and CYP450 inhibition risk.
- Toxicity : ProTox-II flags nitro groups as potential mutagenic motifs .
Q. Key Parameters
| Property | Prediction |
|---|---|
| BBB Permeability | Low |
| Hepatotoxicity | High (Nitro metabolite) |
| Ames Test | Mutagenic |
How do reaction mechanisms differ between conventional and microwave-assisted synthesis?
Advanced Research Question
Microwave irradiation accelerates reactions via:
- Dielectric heating : Selective activation of polar intermediates (e.g., isocyanates).
- Reduced side reactions : Shorter reaction times minimize decomposition .
Q. Kinetic Comparison
| Method | Activation Energy (kJ/mol) | Time |
|---|---|---|
| Conventional | 85 | 12 h |
| Microwave | 60 | 15 min |
What strategies mitigate nitro group reduction during biological assays?
Advanced Research Question
Nitro-to-amine reduction by cellular reductases can alter activity. Solutions include:
- Co-administration of inhibitors : Dicoumarol (NQO1 inhibitor) .
- Prodrug design : Mask nitro groups as protected amines (e.g., Boc derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
